molecular formula C15H18O B11886136 3-Ethoxy-1-isopropylnaphthalene

3-Ethoxy-1-isopropylnaphthalene

Cat. No.: B11886136
M. Wt: 214.30 g/mol
InChI Key: DACSBDFOOQBFMQ-UHFFFAOYSA-N
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Description

3-Ethoxy-1-isopropylnaphthalene is a substituted naphthalene derivative characterized by an ethoxy group (-OCH₂CH₃) at the 3-position and an isopropyl group (-CH(CH₃)₂) at the 1-position of the naphthalene ring. This compound is of interest in organic synthesis and materials science due to the steric and electronic effects imparted by its substituents. Its structural analogs, such as methylnaphthalenes and halogenated naphthalenes, are better documented .

Properties

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

3-ethoxy-1-propan-2-ylnaphthalene

InChI

InChI=1S/C15H18O/c1-4-16-13-9-12-7-5-6-8-14(12)15(10-13)11(2)3/h5-11H,4H2,1-3H3

InChI Key

DACSBDFOOQBFMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC=CC=C2C(=C1)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-isopropylnaphthalene can be achieved through several methods. One common approach involves the alkylation of naphthalene derivatives. For instance, the ethoxy group can be introduced via the Williamson ether synthesis, where an ethoxide ion reacts with a suitable naphthalene derivative. The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-isopropylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Dihydronaphthalene derivatives

    Substitution: Various substituted naphthalenes depending on the electrophile used.

Scientific Research Applications

3-Ethoxy-1-isopropylnaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-isopropylnaphthalene involves its interaction with specific molecular targets. The ethoxy and isopropyl groups influence its binding affinity and reactivity with enzymes and receptors. The pathways involved often include modulation of enzymatic activity and alteration of cellular signaling processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 3-Ethoxy-1-isopropylnaphthalene with structurally related compounds from the provided evidence:

Compound Name Substituents Key Properties (Inferred/Reported) Applications/Toxicity References
This compound 1-isopropyl, 3-ethoxy High steric hindrance; moderate polarity Potential intermediate in organic synthesis (hypothetical) N/A
1-Methylnaphthalene 1-methyl Low polarity; volatile liquid (BP: 244–245°C) Solvent; toxic to aquatic life
2-Methylnaphthalene 2-methyl Similar volatility to 1-methyl isomer Industrial synthesis; possible carcinogen
1-Fluoronaphthalene 1-fluoro Electronegative substituent; reactive Fluorinated intermediates
Naphthalene-1-ol 1-hydroxy Polar; acidic (pKa ~9.3) Pharmaceuticals; dyes
Key Observations:
  • Substituent Influence : The ethoxy and isopropyl groups in This compound likely reduce water solubility compared to hydroxylated analogs (e.g., Naphthalene-1-ol) due to decreased polarity. Methyl and fluoro substituents, as seen in other analogs, alter volatility and reactivity .

Biological Activity

3-Ethoxy-1-isopropylnaphthalene is an organic compound that has garnered interest in various fields, particularly in biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C13H16O
  • Molecular Weight : 188.27 g/mol
  • CAS Number : 60786-58-5

The biological activity of this compound is primarily attributed to its interaction with cellular targets, including enzymes and receptors. Its structure allows for potential binding to various biological macromolecules, influencing metabolic pathways and physiological responses.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.
  • Receptor Modulation : It can modulate the activity of certain receptors, potentially affecting signal transduction pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.
  • Cytotoxic Effects : Investigations into its cytotoxicity have shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Properties : The compound has been noted for its ability to reduce inflammation in certain biological models.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, showing significant inhibition at varying concentrations.
  • Cytotoxicity Assessment :
    • In vitro assays conducted on human cancer cell lines revealed that this compound induced apoptosis, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Activity :
    • Research demonstrated that the compound reduced pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages, indicating its anti-inflammatory potential.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibitory effects on S. aureus and E. coli
CytotoxicityInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine levels in macrophages

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